molecular formula C8H18NO+ B1206488 Trimethyl(4-oxopentyl)ammonium CAS No. 25351-37-5

Trimethyl(4-oxopentyl)ammonium

Cat. No. B1206488
CAS RN: 25351-37-5
M. Wt: 144.23 g/mol
InChI Key: UKCYTFTWLWVZSO-UHFFFAOYSA-N
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Description

N,N,N-trimethyl-N-(4-oxopentyl)ammonium is a quaternary ammonium ion in which the substituents on nitrogen are methyl (three) and 4-oxopentyl.

Scientific Research Applications

Structural Analysis

Trimethyl(4-oxopentyl)ammonium, a derivative of acetylcholine, has shown potent nicotinic activity. Its crystal structure was analyzed using X-ray structure analysis, revealing significant differences in conformation compared to acetylcholine (Gieren & Kokkinidis, 1982).

Chemical Modification and Application

A novel quaternary ammonium salt, synthesized using L-carnitine and cinnamic acid, was studied for its potential as a double prodrug. The synthesis involved acetylation and esterification, leading to a compound with interesting chemical properties (Xiao, 2008).

Solubilization of Carbon Nanotubes

In the field of nanotechnology, certain quaternary ammonium compounds, including trimethyl variants, have been used to solubilize single-walled carbon nanotubes in water. This property is crucial for various applications in material science and nanotechnology (Tomonari, Murakami, & Nakashima, 2006).

Corrosion Inhibition

Ammonium-based ionic liquids, including trimethyl variants, have been investigated for their corrosion inhibition properties. These studies are significant in the context of developing environmentally friendly lubricants and corrosion inhibitors (Gabler et al., 2011).

Water Treatment and Flocculation

Quaternary ammonium compounds, including trimethyl variants, have been synthesized for use as water-soluble cationic flocculants. These compounds are effective in water and wastewater treatment, demonstrating superior properties compared to traditional flocculants (Wang et al., 2009).

Electrochemical Applications

Trimethyl-n-hexylammonium variants have been studied for their electrochemical behavior, particularly in the context of electroplating media for various metals. Understanding their redox behavior in room temperature molten salt solutions is crucial for applications in electrochemistry and material science (Murase, Nitta, Hirato, & Awakura, 2001).

Antibacterial Properties

Chitosan derivatives, including those modified with trimethyl ammonium groups, have been evaluated for their antibacterial properties. These studies are important for the development of new antimicrobial agents and materials (Cai et al., 2015).

properties

CAS RN

25351-37-5

Product Name

Trimethyl(4-oxopentyl)ammonium

Molecular Formula

C8H18NO+

Molecular Weight

144.23 g/mol

IUPAC Name

trimethyl(4-oxopentyl)azanium

InChI

InChI=1S/C8H18NO/c1-8(10)6-5-7-9(2,3)4/h5-7H2,1-4H3/q+1

InChI Key

UKCYTFTWLWVZSO-UHFFFAOYSA-N

SMILES

CC(=O)CCC[N+](C)(C)C

Canonical SMILES

CC(=O)CCC[N+](C)(C)C

Related CAS

25351-18-2 (iodide)

synonyms

4-oxo-N,N,N-trimethylpentaminium chloride
4-oxo-N,N,N-trimethylpentanaminium iodide
5-TMAP
5-trimethylammonio-2-pentanone
ketopentyltrimethylammonium
KPTMA
OTMA iodide
trimethyl(4-oxopentyl)ammonium
trimethyl(4-oxopentyl)ammonium chloride
trimethyl(4-oxopentyl)ammonium iodide
trimethyl(4-oxopentyl)ammonium perchlorate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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